Cas no 1286972-50-6 (3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers))
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
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- 3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)
- 3’-Hydroxy Repaglinide Ethyl Ester (Mixture of Diastereomers)
- ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
- 3'-Hydroxy Repaglinide Ethyl Ester
- 1286972-50-6
-
- Inchi: 1S/C29H40N2O5/c1-5-35-27-17-21(13-14-24(27)29(34)36-6-2)18-28(33)30-25(16-20(3)4)23-11-7-8-12-26(23)31-15-9-10-22(32)19-31/h7-8,11-14,17,20,22,25,32H,5-6,9-10,15-16,18-19H2,1-4H3,(H,30,33)
- InChI Key: MQKJIODGPALHCU-UHFFFAOYSA-N
- SMILES: OC1CCCN(C2=CC=CC=C2C(CC(C)C)NC(CC2C=CC(C(=O)OCC)=C(C=2)OCC)=O)C1
Computed Properties
- Exact Mass: 496.29372238g/mol
- Monoisotopic Mass: 496.29372238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 687
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 698.2±55.0 °C at 760 mmHg
- Flash Point: 376.0±31.5 °C
- Solubility: Chloroform, Dichloromethane,
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953335-1mg |
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) |
1286972-50-6 | 1mg |
$ 201.00 | 2023-04-15 | ||
| TRC | H953335-10mg |
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) |
1286972-50-6 | 10mg |
$ 1596.00 | 2023-04-15 |
3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers) Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3’-Hydroxy Repaglinide Ethyl Ester(Mixture of Diastereomers)
Introduction to 3’-Hydroxy Repaglinide Ethyl Ester (Mixture of Diastereomers) and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 1286972-50-6, identified as 3’-Hydroxy Repaglinide Ethyl Ester (Mixture of Diastereomers), represents a fascinating subject of study in the realm of pharmaceutical chemistry. This compound, belonging to the class of meglitinides, has garnered attention due to its unique structural configuration and potential therapeutic applications. The presence of a mixture of diastereomers in this compound adds an extra layer of complexity, making it a subject of intense interest for researchers exploring novel drug formulations.
3’-Hydroxy Repaglinide Ethyl Ester is chemically derived from repaglinide, a well-known antidiabetic agent that works by stimulating insulin secretion from pancreatic beta cells. The modification at the 3’-hydroxyl position and the introduction of an ethyl ester group result in a derivative with distinct pharmacokinetic and pharmacodynamic properties. This compound is particularly noteworthy because it exhibits a blend of diastereomers, which can influence its biological activity and metabolic pathways in significant ways.
The study of diastereomer mixtures is a critical aspect of modern drug development. Diastereomers, while not optical isomers, can differ in their physical and chemical properties, leading to variations in how they interact with biological targets. In the case of 3’-Hydroxy Repaglinide Ethyl Ester, the mixture of diastereomers may confer unique advantages such as improved solubility, enhanced bioavailability, or altered receptor binding affinities. These characteristics make it an attractive candidate for further investigation into potential therapeutic uses.
Recent advancements in analytical chemistry have enabled researchers to more precisely characterize complex mixtures like 3’-Hydroxy Repaglinide Ethyl Ester. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential tools for identifying and quantifying the individual diastereomers present in the mixture. These analytical methods provide valuable insights into the structural composition and purity of the compound, which are crucial for its development into a viable pharmaceutical product.
The pharmacological profile of 3’-Hydroxy Repaglinide Ethyl Ester has been a focus of several recent studies. Researchers have been particularly interested in how the presence of different diastereomers affects its efficacy and safety profile. Preliminary findings suggest that certain diastereomers may exhibit superior glucose-lowering effects compared to others, while also potentially reducing the risk of hypoglycemia—a common side effect associated with diabetes medications. These findings highlight the importance of understanding diastereomer-specific interactions in drug design and development.
In addition to its antidiabetic potential, 3’-Hydroxy Repaglinide Ethyl Ester has shown promise in preclinical studies for other therapeutic applications. For instance, its structural analogs have been investigated for their effects on insulin resistance and beta-cell function, making it a candidate for treating not only type 2 diabetes but also related metabolic disorders. The unique combination of pharmacological properties offered by this compound makes it a valuable asset in the ongoing effort to develop more effective and safer treatments for patients with diabetes.
The synthesis and optimization of 3’-Hydroxy Repaglinide Ethyl Ester have been subjects of considerable interest among synthetic chemists. The development of efficient synthetic routes that yield high enantiomeric purity is essential for ensuring the biological activity and stability of the final product. Recent innovations in asymmetric synthesis have enabled researchers to produce complex mixtures like this one with greater precision, opening up new possibilities for drug development.
The regulatory landscape for new pharmaceutical compounds like 3’-Hydroxy Repaglinide Ethyl Ester is another critical consideration. Regulatory agencies require extensive data on the safety and efficacy of new drugs before they can be approved for clinical use. This includes detailed information on the chemical structure, pharmacokinetics, pharmacodynamics, and potential side effects of the compound. Researchers must navigate these requirements carefully to ensure that their findings are comprehensive and meet regulatory standards.
Future research directions for 3’-Hydroxy Repaglinide Ethyl Ester include exploring its mechanism of action at a molecular level and investigating its potential interactions with other therapeutic agents. Understanding how this compound interacts with biological targets such as receptors and enzymes can provide insights into its therapeutic benefits and limitations. Additionally, studying its metabolic pathways can help identify ways to improve its bioavailability and reduce unwanted side effects.
The role of computational modeling in drug discovery has also become increasingly important for compounds like 3’-Hydroxy Repaglinide Ethyl Ester. Computer simulations can predict how different diastereomers might interact with biological targets, helping researchers design experiments more efficiently. These models can also be used to optimize synthetic routes by predicting reaction outcomes before they are experimentally tested.
In conclusion,3’-Hydroxy Repaglinide Ethyl Ester (Mixture of Diastereomers) represents a promising area of research with significant implications for modern pharmaceutical science. Its unique structural features, combined with recent advancements in analytical and computational techniques, make it an attractive candidate for further investigation into potential therapeutic applications. As research continues to uncover new insights into this compound’s properties and mechanisms,3’-Hydroxy Repaglinide Ethyl Ester may play an important role in addressing some of today’s most pressing medical challenges.
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